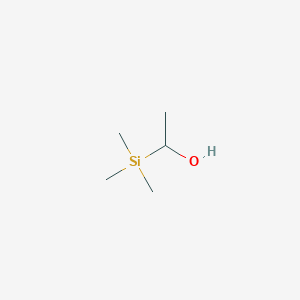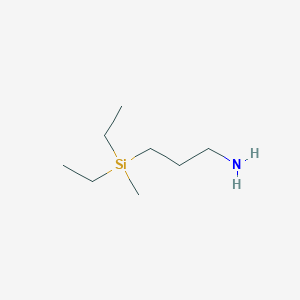
1-Propanamine, 3-(diethylmethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(diethylmethylsilyl)-, also known as TMS-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylethylamine (PEA), which is a natural compound found in the human body and is known to play a role in regulating mood, cognition, and behavior. TMS-PEA is synthesized by adding a diethylmethylsilyl (TMS) group to the nitrogen atom of PEA. This modification enhances the compound's stability and bioavailability, making it a useful tool for scientific research.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(diethylmethylsilyl)- is not fully understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This action increases the levels of these neurotransmitters in the brain, leading to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
1-Propanamine, 3-(diethylmethylsilyl)- has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. 1-Propanamine, 3-(diethylmethylsilyl)- has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanamine, 3-(diethylmethylsilyl)- has several advantages for use in scientific research. It is stable and easy to handle, making it a useful tool for studying the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- is also readily available and relatively inexpensive, making it accessible to researchers. However, 1-Propanamine, 3-(diethylmethylsilyl)- has some limitations for use in lab experiments. Its effects on the brain are not fully understood, and it may have side effects that are not yet known.
Zukünftige Richtungen
There are many future directions for research on 1-Propanamine, 3-(diethylmethylsilyl)-. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitters and their receptors in the brain. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-Propanamine, 3-(diethylmethylsilyl)- involves the reaction of PEA with chloromethyl diethylmethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and yields 1-Propanamine, 3-(diethylmethylsilyl)- as a white solid. The purity of the compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(diethylmethylsilyl)- has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 1-Propanamine, 3-(diethylmethylsilyl)- is in the field of neuroscience, where it is used to study the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- has also been used in pharmacological studies to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
| 13014-84-1 | |
Molekularformel |
C8H21NSi |
Molekulargewicht |
159.34 g/mol |
IUPAC-Name |
3-[diethyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NSi/c1-4-10(3,5-2)8-6-7-9/h4-9H2,1-3H3 |
InChI-Schlüssel |
LSSHHSHIJANGKT-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(CC)CCCN |
Kanonische SMILES |
CC[Si](C)(CC)CCCN |
| 13014-84-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


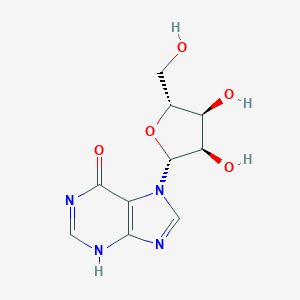
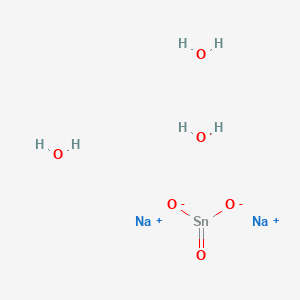




![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)

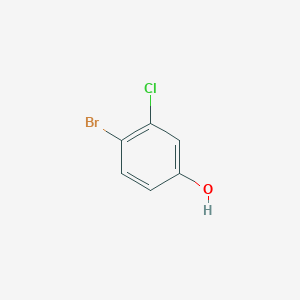
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
